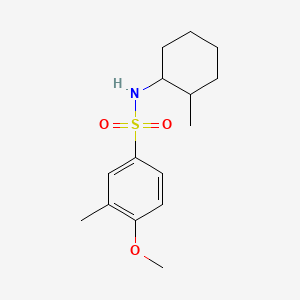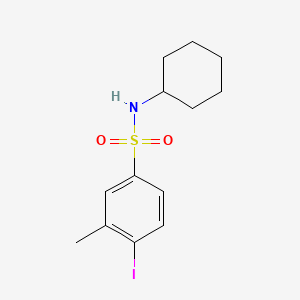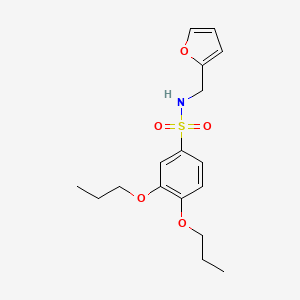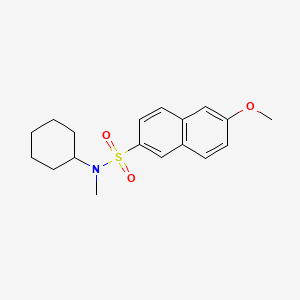
potassium acid arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium acid arsenate (KHSO4·H2AsO4·0.5H2O) is a chemical compound that has been used in various industries, including agriculture and metallurgy. It is a white crystalline powder that is soluble in water and has been used as an insecticide, herbicide, and fungicide. In recent years, potassium acid arsenate has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of potassium acid arsenate is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes in the body. This can lead to cell death and the destruction of cancer cells.
Biochemical and Physiological Effects
Potassium acid arsenate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells and to reduce the size of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium acid arsenate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have a number of potential applications in scientific research. However, it is important to note that potassium acid arsenate is a toxic substance and must be handled with care. It also has limitations in terms of its specificity and selectivity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on potassium acid arsenate. One area of interest is the development of more specific and selective forms of the compound. Additionally, there is interest in studying the potential use of potassium acid arsenate in combination with other drugs or treatments for cancer and parasitic infections. Finally, there is interest in studying the potential use of potassium acid arsenate in other areas of scientific research, such as materials science and nanotechnology.
Conclusion
Potassium acid arsenate is a chemical compound that has been used in various industries, including agriculture and metallurgy. It has also been studied for its potential use in scientific research. While there are advantages and limitations to using potassium acid arsenate in lab experiments, there is interest in studying its potential applications in cancer treatment, parasitic infection treatment, and other areas of scientific research.
Synthesemethoden
Potassium acid arsenate can be synthesized by reacting potassium hydroxide with arsenic acid. The reaction produces potassium arsenate, which is then treated with sulfuric acid to produce potassium acid arsenate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Potassium acid arsenate has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, it has been studied for its potential use in the treatment of parasitic infections.
Eigenschaften
CAS-Nummer |
14014-95-0 |
|---|---|
Produktname |
potassium acid arsenate |
Molekularformel |
KH2AsO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
